[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
[4-Chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole-derived carboxylic acid with a chloro substituent at position 4, a difluoromethyl group at position 3, and an acetic acid moiety at the pyrazole nitrogen (N-1). This compound is part of a broader class of pyrazole derivatives, which are widely studied for their applications in agrochemicals and pharmaceuticals due to their bioisosteric properties and metabolic stability .
Key properties:
- Molecular formula: Likely $ C6H5ClF2N2O_2 $ (inferred from structural analogs in ).
- Molecular weight: Estimated ~220–225 g/mol (based on similar compounds in ).
- Functional groups: Difluoromethyl (electron-withdrawing), chloro (halogenation for stability), and carboxylic acid (enhances solubility and reactivity).
Properties
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c7-3-1-11(2-4(12)13)10-5(3)6(8)9/h1,6H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPBIRZAOXXORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through difluoromethylation reactions using reagents like difluoromethyl bromide or difluoromethyl sulfone.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and difluoromethyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological activities. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for the synthesis of high-performance materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The acetic acid moiety may contribute to its solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:
Biological Activity
[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS No. 1856096-58-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may enhance its reactivity and biological efficacy, making it a candidate for various therapeutic applications.
The compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClF₂N₂O₂ |
| Molecular Weight | 201.09 g/mol |
| IUPAC Name | 2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
| CAS Number | 1856096-58-6 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound.
- Chlorination : Using reagents like thionyl chloride to introduce the chloro group.
- Difluoromethylation : Employing difluoromethyl bromide or sulfone for the difluoromethyl group.
- Attachment of Acetic Acid Moiety : Achieved through esterification or amidation followed by hydrolysis.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess notable antimicrobial properties. For instance, some synthesized pyrazole carboxamides demonstrated significant antifungal activity against various pathogens, suggesting that this compound could be effective in treating infections caused by resistant strains .
Antitumor Activity
Pyrazole derivatives are recognized for their potential as antitumor agents. Research has highlighted their ability to inhibit key enzymes and pathways involved in cancer progression, such as BRAF(V600E) and EGFR . The specific structure of this compound may enhance its binding affinity to these targets, thereby increasing its efficacy as an anticancer drug.
Anti-inflammatory Properties
Pyrazoles have been studied for their anti-inflammatory effects, with some derivatives showing promising results comparable to standard anti-inflammatory drugs like diclofenac . The incorporation of specific functional groups in this compound may contribute to its anti-inflammatory activity.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Target Interaction : The chloro and difluoromethyl groups may enhance binding affinity to specific enzymes or receptors.
- Bioavailability : The acetic acid moiety can improve solubility and facilitate distribution within biological systems.
Case Studies
Recent studies have explored the pharmacological potential of pyrazole derivatives, including this compound:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives could enhance the efficacy of doxorubicin, suggesting potential for combination therapies .
- Antifungal Activity : Research demonstrated that specific pyrazole derivatives exhibited significant antifungal activity against several phytopathogenic fungi, indicating their potential use in agricultural applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters, followed by chlorination and difluoromethylation. Optimization involves adjusting catalysts (e.g., Lewis acids like ZnCl₂), solvent systems (e.g., DMF or THF), and temperature gradients. Post-synthetic purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
- Key Parameters : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., pyrazole proton signals at δ 6.5–7.5 ppm) .
Q. How is the purity and structural identity of this compound validated?
- Methodology :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; ≥95% purity is standard .
- Structural Confirmation : H/C NMR (e.g., acetic acid moiety at δ 4.2–4.5 ppm), FT-IR (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing pyrazole-acetic acid derivatives?
- Methodology :
- NMR : Assign pyrazole ring protons and substituents (e.g., difluoromethyl group as a doublet in F NMR at δ -80 to -90 ppm) .
- XRD : Use SHELXTL or similar software for crystal structure determination. Refinement protocols include SHELXL for small-molecule accuracy .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen for biological activity (e.g., enzyme inhibition) using AutoDock Vina. Compare with structurally similar compounds like thiazole-pyrazole hybrids .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-Validation : Combine XRD (for absolute configuration) with H-C HSQC NMR to resolve ambiguous proton assignments .
- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., acetic acid -OH in D₂O) .
Q. How are reaction intermediates isolated and characterized in multi-step syntheses of this compound?
- Methodology :
- In Situ Monitoring : Use LC-MS to track intermediates. Quench reactions at timed intervals for analysis.
- Cryogenic Trapping : For unstable intermediates, employ low-temperature (-78°C) workups with dry ice/acetone baths .
Q. What are the challenges in achieving regioselective functionalization of the pyrazole ring?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
